

Impact of food on the pharmacokinetics of ODM-208

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anticancer agent 208

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ODM-208 Technical Support Center

This technical support guide provides detailed information on the impact of food on the pharmacokinetics of ODM-208 (also known as opevesostat or MK-5684), designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the overall effect of food on the total systemic exposure (AUC) of ODM-208?

A1: The total systemic exposure to ODM-208 is not significantly impacted by the presence of food. A clinical study found that the geometric mean ratios (GMR) for AUCinf (Area Under the Curve from time zero to infinity) and AUClast (Area Under the Curve to the last measurable concentration) were 0.97 when administered with a high-fat meal compared to a fasted state, with 90% confidence intervals of 0.93-1.02 and 0.92-1.02, respectively.^[1] These results indicate that the total amount of drug absorbed into the bloodstream over time is nearly identical, whether ODM-208 is taken with or without food.

Q2: How does food affect the peak plasma concentration (Cmax) of ODM-208?

A2: Administration of ODM-208 with a high-fat meal is associated with a notable decrease in its peak plasma concentration (Cmax).^{[1][2]} The GMR for Cmax in a fed versus fasted state was 0.59 (90% CI 0.52-0.68), signifying an approximate 41% reduction in the maximum concentration reached.^[1]

Q3: Does food intake alter the time to reach peak plasma concentration (T_{max}) of ODM-208?

A3: Yes, food delays the time to reach the peak plasma concentration of ODM-208. The median T_{max} was observed to shift from 0.50 hours in the fasted state to 2.00 hours when administered with a high-fat meal.[\[1\]](#)[\[2\]](#)

Q4: What are the clinical implications of these pharmacokinetic changes?

A4: The observed decrease in C_{max} and the delay in T_{max} following a high-fat meal are not considered to be clinically significant or expected to impact the standard clinical administration of ODM-208.[\[1\]](#)[\[2\]](#) The lack of effect on total drug exposure (AUC) is the most critical factor in this assessment.[\[1\]](#)

Troubleshooting Guide

Issue: My in-vivo experiment shows significantly lower than expected C_{max} values in the fed cohort.

- Possible Cause: This is an expected pharmacological observation. As demonstrated in clinical studies, co-administration of ODM-208 with a high-fat meal reduces the C_{max} by approximately 41%.[\[1\]](#)
- Troubleshooting Steps:
 - Verify that the dosing protocol for your fed cohort aligns with the intended experimental design (e.g., administration after a high-fat, high-calorie meal).
 - Ensure that the timing of blood sample collection is appropriate to capture the delayed T_{max}, which shifts to approximately 2 hours in the fed state.[\[1\]](#)
 - Focus on the total exposure (AUC) as the primary indicator of bioequivalence between fed and fasted states, as this parameter is not significantly affected by food.[\[1\]](#)

Issue: There is a noticeable lag in drug absorption in my fed study group compared to the fasted group.

- Possible Cause: This is consistent with the known food effect on ODM-208. The presence of food in the gastrointestinal tract slows the rate of drug absorption.

- Troubleshooting Steps:
 - Review your pharmacokinetic data to confirm if the median Tmax in your fed group is delayed, which is an anticipated outcome (a shift from ~0.5h to ~2.0h was observed clinically).[\[1\]](#)
 - This delay is not indicative of a formulation or experimental error but rather a direct consequence of the drug-food interaction. No corrective action is typically necessary unless the experimental endpoint is highly dependent on a rapid onset of action.

Quantitative Data Summary

The pharmacokinetic parameters of a single 5 mg dose of ODM-208 administered to healthy male subjects under fed and fasted conditions are summarized below.

Pharmacokinetic Parameter	Geometric Mean Ratio (Fed vs. Fasted)	90% Confidence Interval	Interpretation
AUCinf	0.97	0.93 - 1.02	No significant effect on total exposure. [1]
AUClast	0.97	0.92 - 1.02	No significant effect on total exposure. [1]
Cmax	0.59	0.52 - 0.68	Significant decrease in peak concentration. [1]
Median Tmax	N/A (See values below)	N/A	Significant delay in time to peak concentration. [1]
Fasted State: 0.50 hours	Fed State: 2.00 hours		

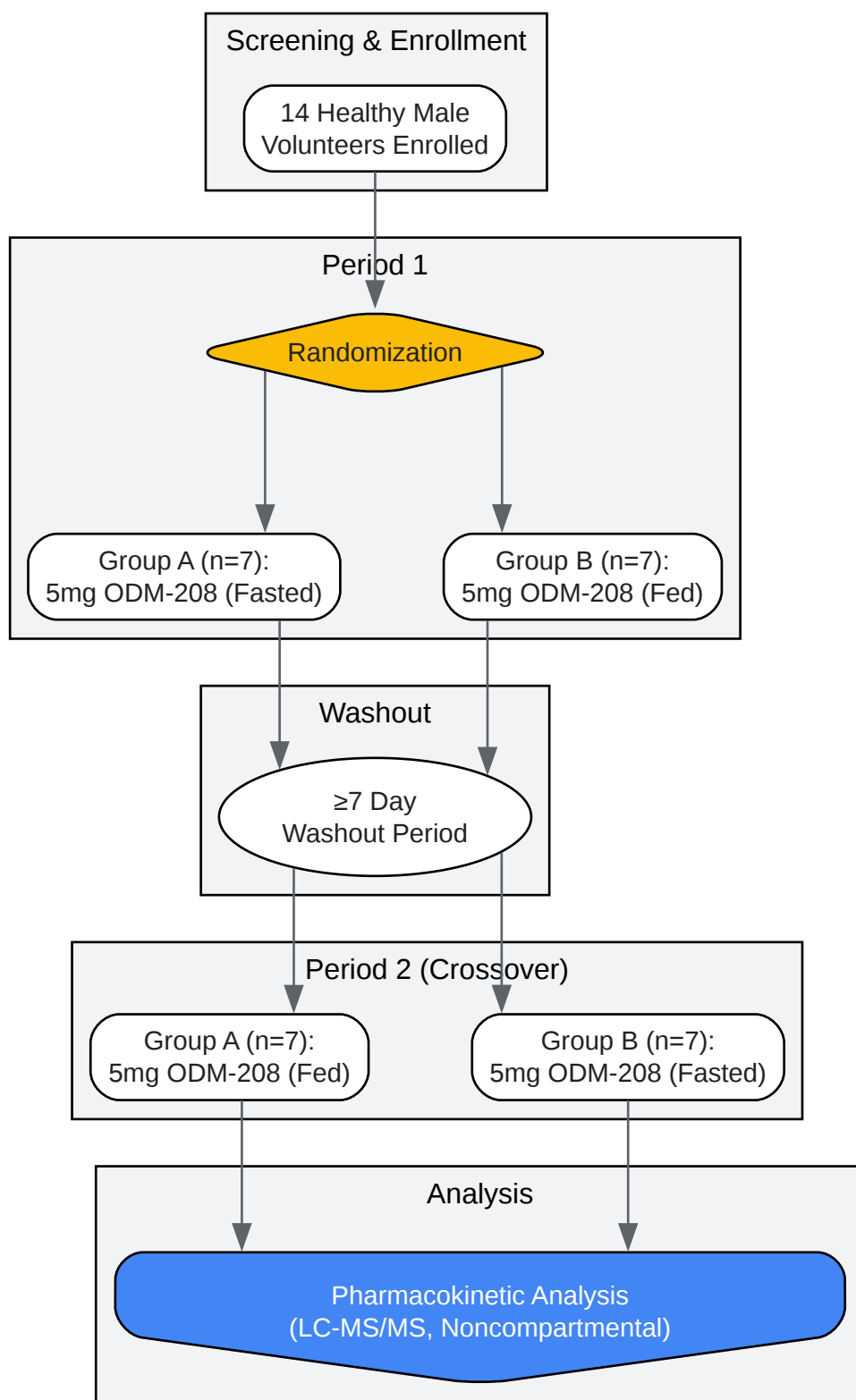
Experimental Protocols

Food Effect Study (Phase 1, 5684-007) Methodology

The impact of food on ODM-208 pharmacokinetics was evaluated in a dedicated clinical study.
[1][2]

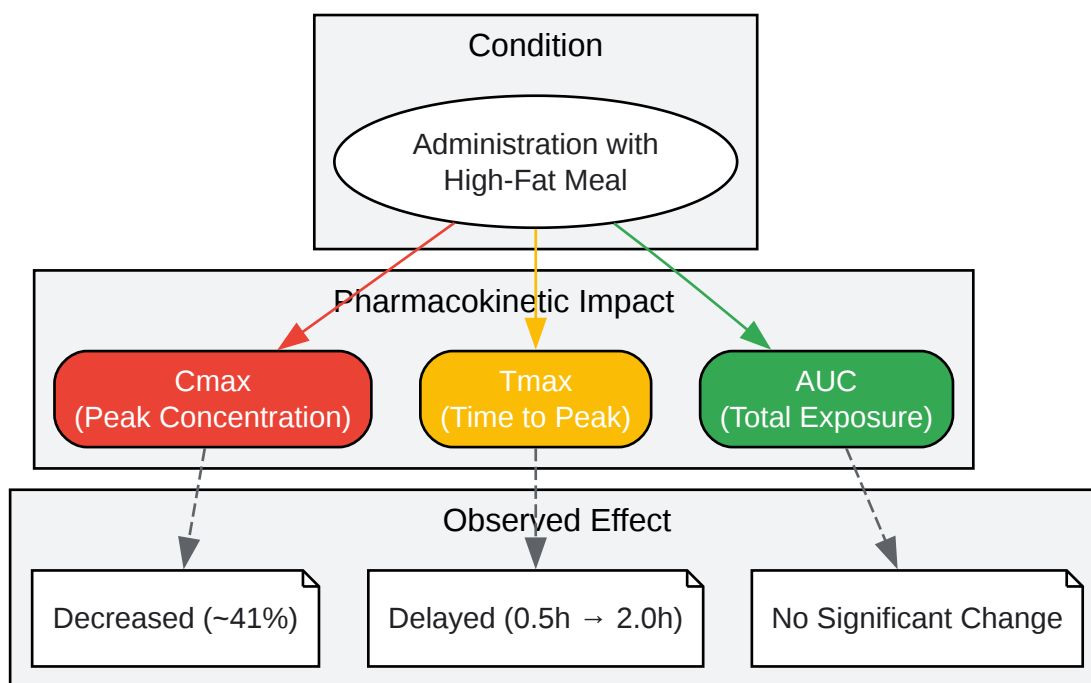
- Study Design: An open-label, randomized, single-dose, two-period crossover study.[1][2]
- Participants: The study enrolled 14 healthy male volunteers.[1][2]
- Procedure:
 - Participants were randomized to one of two treatment sequences.
 - Fed State: Subjects received a single 5 mg oral dose of ODM-208 following a standardized high-fat, high-calorie breakfast.[1][2]
 - Fasted State: Subjects received a single 5 mg oral dose of ODM-208 after an overnight fast of at least 10 hours.[1][2]
 - A washout period of at least 7 days separated the two treatment periods, after which subjects crossed over to the alternate treatment.[1][2]
- Sample Collection: Serial blood samples were collected at predefined time points before and after drug administration to characterize the plasma concentration-time profile of ODM-208.
- Bioanalysis: Plasma concentrations of ODM-208 were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[1][2]
- Pharmacokinetic Analysis: Pharmacokinetic parameters, including AUC, C_{max}, and T_{max}, were calculated for each subject under both conditions using noncompartmental methods.[1][2]

Visualizations



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Caption: Workflow of the two-period crossover food effect study.



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Caption: Impact of food on key pharmacokinetic parameters of ODM-208.

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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Impact of food on the pharmacokinetics of ODM-208]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15622669#impact-of-food-on-the-pharmacokinetics-of-odm-208\]](https://www.benchchem.com/product/b15622669#impact-of-food-on-the-pharmacokinetics-of-odm-208)

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